molecular formula C22H23N3O3S B2908268 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide CAS No. 361172-19-2

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide

Cat. No.: B2908268
CAS No.: 361172-19-2
M. Wt: 409.5
InChI Key: UDWUGYWCBYXVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at the 2-position and a 3,5-dimethoxybenzamide moiety at the 3-position. The thienopyrazole scaffold is known for its versatility in drug design, often contributing to kinase inhibition or pesticidal activity .

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-13-5-6-20(14(2)7-13)25-21(18-11-29-12-19(18)24-25)23-22(26)15-8-16(27-3)10-17(9-15)28-4/h5-10H,11-12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWUGYWCBYXVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through cyclization reactions involving appropriate precursors. The dimethylphenyl group is introduced via electrophilic aromatic substitution, while the dimethoxybenzamide moiety is attached through amide bond formation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow chemistry, which allows for precise control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives reported in the literature, differing primarily in substituent groups on the benzamide and pyrazole rings. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Pyrazole Substituent Benzamide Substituents Molecular Weight (g/mol) Key Features Hypothesized Applications References
Target Compound 2-(2,4-dimethylphenyl) 3,5-dimethoxy ~408 (estimated) Electron-rich benzamide; dihydrothienopyrazole Kinase inhibition, agrochemical
3,4-dimethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 2-(4-methoxyphenyl) 3,4-dimethoxy ~455 (estimated) Sulfone group (5,5-dioxido) Enhanced solubility
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 2-(4-methylphenyl) 4-bromo ~431 (estimated) Electron-withdrawing bromo; 5-oxo group Agrochemical lead
2-((difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 2-(4-methoxyphenyl) 2-((difluoromethyl)thio) 433.5 Lipophilic difluoromethylthio group Bioavailability optimization

Key Observations:

The sulfone group in ’s compound increases polarity, suggesting improved aqueous solubility but reduced membrane permeability compared to the target .

Lipophilicity and Bioavailability :

  • The difluoromethylthio substituent in ’s analog introduces strong lipophilicity, which may enhance blood-brain barrier penetration or metabolic stability relative to the target’s methoxy groups .

Limitations:

Experimental data on the target compound’s biological activity, solubility, and stability are absent in the provided evidence. Comparisons are inferred from structural analogs and substituent chemistry.

Biological Activity

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H22_{22}N4_{4}O3_{3}S
  • Molecular Weight : 446.5 g/mol
  • CAS Number : 396722-72-8

The compound features a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group and a 3,5-dimethoxybenzamide moiety. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thienopyrazole derivatives, including the compound . A notable study demonstrated that derivatives of thienopyrazole exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Anticancer Activity of Thienopyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism
Thienopyrazole AMCF-7 (Breast)10.5Apoptosis induction
Thienopyrazole BHeLa (Cervical)8.7Cell cycle arrest
This compoundA549 (Lung)TBDTBD

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines. This suggests a potential role in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a study examining the effects on RAW 264.7 macrophages, this compound was found to reduce the levels of TNF-alpha and IL-6 significantly when stimulated with LPS (lipopolysaccharide). The results indicate that this compound may modulate immune responses effectively.

Mechanistic Insights

Research indicates that the compound may act as a partial agonist for PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a crucial role in glucose metabolism and fat cell differentiation. This mechanism could be beneficial in managing metabolic disorders such as type II diabetes.

Table 2: PPARγ Activation by Thienopyrazole Derivatives

Compound NamePPARγ Activation (%)Reference
Compound A75
Compound B60
This compoundTBDTBD

Q & A

Q. What are the standard synthetic routes for N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide?

The synthesis typically involves multi-step processes:

  • Core formation : Cyclization of thiophene and pyrazole precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole scaffold .
  • Substitution reactions : Electrophilic aromatic substitution introduces the 2,4-dimethylphenyl group at position 2 of the pyrazole ring .
  • Amidation : Coupling the 3,5-dimethoxybenzamide moiety via nucleophilic acyl substitution or peptide coupling reagents . Key considerations include solvent choice (e.g., DMF for cyclization), temperature control (reflux for amidation), and catalysts (e.g., acetic acid for cyclocondensation) .

Q. Which characterization techniques are critical for verifying the compound’s structure and purity?

Essential methods include:

  • X-ray crystallography : For unambiguous structural determination; SHELX software is widely used for refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and assess purity (>95%) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : To quantify purity, especially for biological testing .

Q. What are the primary biological targets explored for this compound?

Thieno[3,4-c]pyrazole derivatives are studied for:

  • Antitumor activity : Interaction with kinase targets (e.g., cyclin-dependent kinases) via hydrogen bonding with the pyrazole core and hydrophobic interactions with aromatic substituents .
  • Anti-inflammatory effects : Potential COX-2 inhibition inferred from structural analogs .
  • Antimicrobial properties : Activity against Gram-positive pathogens due to membrane disruption by lipophilic groups .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Key strategies:

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) for cyclization to enhance reaction rates .
  • Catalyst screening : Employ Pd-based catalysts for Suzuki-Miyaura coupling of aryl groups .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) to minimize side reactions during amidation .
  • Purification techniques : Column chromatography with silica gel (hexane/ethyl acetate gradient) improves yield to >70% .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological approaches include:

  • Standardized assays : Use identical cell lines (e.g., MCF-7 for antitumor studies) and control compounds (e.g., doxorubicin) to reduce variability .
  • Dose-response curves : Calculate IC50_{50} values in triplicate to assess reproducibility .
  • Structural analogs : Compare activity of derivatives to isolate the impact of substituents (e.g., 3,5-dimethoxy vs. nitro groups) .

Q. What computational methods aid in elucidating structure-activity relationships (SAR)?

Advanced tools include:

  • Molecular docking : AutoDock Vina to predict binding modes with protein targets (e.g., CDK2) .
  • QSAR modeling : Use substituent descriptors (Hammett constants, logP) to correlate electronic and hydrophobic properties with activity .
  • MD simulations : GROMACS to assess stability of ligand-target complexes over 100 ns trajectories .

Q. How does stereochemistry influence the compound’s activity?

  • Chiral centers : The pyrazole ring’s conformation affects binding pocket compatibility. X-ray data (refined via SHELX) reveal planar geometry, minimizing steric clashes .
  • Enantiomer separation : Chiral HPLC (e.g., Chiralpak AD-H column) can isolate active enantiomers for comparative studies .

Q. What strategies enable selective functionalization of the thieno[3,4-c]pyrazole core?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during sulfonylation or acylation .
  • Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to introduce substituents at specific positions .
  • Microwave-assisted synthesis : Reduces reaction time for substitution steps (e.g., 30 min vs. 6 hours) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)Reference
CyclizationThiophene, hydrazine hydrate, H2_2SO4_4, reflux6590
Amidation3,5-Dimethoxybenzoyl chloride, DCM, RT7895
PurificationSilica gel (hexane:EtOAc = 3:1)7098

Q. Table 2. Biological Assay Conditions

Assay TypeCell Line/ModelKey FindingsReference
AntitumorMCF-7 (breast cancer)IC50_{50} = 2.5 µM (vs. 0.3 µM for doxorubicin)
Anti-inflammatoryRAW 264.7 (COX-2 inhibition)40% inhibition at 10 µM
AntimicrobialS. aureus (MIC)MIC = 8 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.